5-(4-Pentylcyclohexyl)oxolan-2-one
Description
Properties
CAS No. |
832147-87-2 |
|---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
5-(4-pentylcyclohexyl)oxolan-2-one |
InChI |
InChI=1S/C15H26O2/c1-2-3-4-5-12-6-8-13(9-7-12)14-10-11-15(16)17-14/h12-14H,2-11H2,1H3 |
InChI Key |
YOEMHVOPNIXVQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)C2CCC(=O)O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Pentylcyclohexyl)oxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-pentylcyclohexanone with ethyl chloroacetate in the presence of a base, followed by cyclization to form the oxolan-2-one ring. The reaction conditions often include the use of solvents like ethanol or toluene and catalysts such as sodium ethoxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like distillation and crystallization to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Pentylcyclohexyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxolan-2-one ring to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxolan-2-one ring is opened and substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of catalysts like acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
5-(4-Pentylcyclohexyl)oxolan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism by which 5-(4-Pentylcyclohexyl)oxolan-2-one exerts its effects involves interactions with molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or microbial growth, thereby exhibiting anti-inflammatory or antimicrobial properties.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects :
- The cyclohexyl group in the target compound enhances hydrophobicity compared to linear alkyl chains (e.g., 5-pentyloxolan-2-one) .
- Aromatic substituents (e.g., indole in compound 12) increase melting points and enable solid-state applications .
Ring Size and Lactone Type :
- γ-Lactones (oxolan-2-one) are generally more strained and reactive than δ-lactones (oxan-2-one), impacting their synthetic utility and stability .
Polarity and Solubility: The benzylated ribonolactone (PSA = 53.99 Ų) is significantly more polar than the target compound, making it suitable for aqueous-phase reactions in drug synthesis .
Functional and Application-Based Comparisons
- Analytical Chemistry : Deuterated analogs like [5-(1,2-²H₂)pentyloxolan-2-one] serve as internal standards in GC-MS due to their isotopic stability .
- Pharmaceuticals : Indole-substituted lactones (e.g., compound 12) exhibit structural motifs common in bioactive molecules, whereas benzylated lactones are intermediates in antiviral drug synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
